molecular formula C26H24N2O5S B11392018 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392018
M. Wt: 476.5 g/mol
InChI Key: HUDIWFQBOCZPHF-UHFFFAOYSA-N
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Description

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, often referred to as Compound X , belongs to the class of chromene derivatives. Its chemical formula is C26H23N3O5S, and it exhibits a fascinating combination of aromatic and heterocyclic features. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to Compound X. One common approach involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process:

Industrial Production:: Industrial-scale production of Compound X typically involves efficient and green synthetic methods. For example, a straightforward and eco-friendly approach in ethanol at room temperature can yield up to 90% yield .

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of new functional groups.

    Reduction: Reduction processes may modify its structure.

    Substitution: Substituents on the phenyl rings can be replaced.

    Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) play a crucial role in its transformations.

    Major Products: Depending on reaction conditions, Compound X can yield diverse products, including derivatives with altered substituents or functional groups.

Scientific Research Applications

Compound X finds applications across various fields:

    Medicine: It exhibits potential pharmacological activities, such as anti-inflammatory, antitumor, or antimicrobial effects.

    Chemistry: Researchers explore its reactivity in novel transformations and as a building block for other compounds.

    Biology: It may interact with specific biological targets, influencing cellular processes.

    Industry: Its unique properties make it valuable for material science, catalysis, or organic synthesis.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects depends on its specific interactions with molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

Compound X stands out due to its distinct structure and versatile applications. While there are related chromene derivatives, none precisely match its combination of substituents and functional groups.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-12-10-19(11-13-21)27-26(30)24-16-23(29)22-15-17(2)14-18(3)25(22)33-24/h5-16H,4H2,1-3H3,(H,27,30)

InChI Key

HUDIWFQBOCZPHF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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